molecular formula C21H25N3O7S B2807788 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 868981-48-0

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2807788
CAS No.: 868981-48-0
M. Wt: 463.51
InChI Key: MCSBATFGUAYLGV-UHFFFAOYSA-N
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Description

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring, a methoxyphenyl group, and an anisyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the methoxyphenyl and anisyl groups. Common synthetic routes may involve the use of reagents such as methoxyphenyl sulfonyl chloride, oxazolidine derivatives, and anisyl chloride. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide include:

Uniqueness

What sets N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazolidine ring and the methoxyphenyl group enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-29-16-7-9-17(10-8-16)32(27,28)24-11-12-31-19(24)14-23-21(26)20(25)22-13-15-5-3-4-6-18(15)30-2/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSBATFGUAYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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